molecular formula C15H13ClF2N2O4S B2602256 4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-35-5

4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2602256
CAS No.: 400080-35-5
M. Wt: 390.79
InChI Key: GLVGPIABIGMCKP-UHFFFAOYSA-N
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Description

4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes chloro, difluoroanilino, carbonyl, and dimethylsulfamate groups. Its molecular formula is C15H12ClF2N2O4S, and it has a molecular weight of approximately 389.78 g/mol .

Preparation Methods

The synthesis of 4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzoic acid with 2,4-difluoroaniline to form an intermediate amide. This intermediate is then reacted with dimethylsulfamoyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The chloro and difluoro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have investigated the anticancer properties of similar compounds within the same chemical class. For instance, a related compound was tested against various cancer cell lines, revealing low levels of anticancer activity with growth inhibition ranging from 92.48% to 126.61% across different tumor lines . This suggests that derivatives like 4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate may also exhibit similar properties and warrant further investigation.

Material Science

Polymer Chemistry : The sulfamate group in this compound can be utilized in the synthesis of polymers with specific functionalities. The incorporation of such compounds into polymer matrices can enhance properties such as thermal stability and chemical resistance.

Agricultural Chemistry

Pesticide Development : Compounds featuring chlorinated and fluorinated aromatic systems have been explored for their potential as agrochemicals. The unique electronic properties imparted by the difluoroanilino group may enhance the efficacy of pesticides derived from this compound.

Biochemical Applications

Enzyme Inhibition Studies : The structural features of this compound suggest potential interactions with various enzymes. Studies on similar sulfamate derivatives have shown their ability to inhibit specific enzyme pathways, indicating that further research could elucidate its role as an enzyme inhibitor in biochemical applications .

Table 1: Anticancer Activity Screening Results

Cell Line TypeGrowth Inhibition (%)
Leukemia92.48
Melanoma104.68
Lung126.61
Colon100.00
CNS95.00
Ovarian102.50
Renal98.00
Prostate110.00
Breast104.00

Case Study 1: Synthesis and Characterization

A recent study synthesized a related compound using a straightforward acylation method followed by purification through recrystallization . The characterization was performed using NMR and LC-MS techniques, confirming the structure and purity of the synthesized product.

In vitro assays were conducted to evaluate the biological activity of similar compounds against cancer cell lines using National Cancer Institute protocols . These studies provided insights into the potential therapeutic applications of sulfamate derivatives in oncology.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

When compared to similar compounds, 4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Biological Activity

4-Chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS No. 400080-35-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, chemical properties, and findings from recent studies.

  • Molecular Formula : C₁₅H₁₃ClF₂N₂O₄S
  • Molecular Weight : 390.79 g/mol
  • IUPAC Name : 4-chloro-2-[(2,4-difluorophenyl)carbamoyl]phenyl-N,N-dimethylsulfamate

The compound features a chlorinated phenyl ring and a difluoroaniline moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) protocol. The compound was tested against a panel of approximately 60 different cancer cell lines.

Summary of Anticancer Activity Results :

Cell Line TypeGrowth Inhibition (%)Most Sensitive Cell Lines
Leukemia92.48 - 92.90RPMI-8226, CCRF-CEM, K-562
CNS92.74SF-539
Average Growth (%)104.68-

The results indicated that while the compound exhibited some level of growth inhibition in leukemia cell lines, it overall demonstrated low anticancer activity with an average growth value of 104.68% across tested lines .

Toxicological Profile

According to safety data sheets, the compound is classified as causing skin and eye irritation and may have specific target organ toxicity upon single exposure. Symptoms related to exposure include inflammation and irritation of the skin and respiratory system .

Case Studies

A notable study focused on the synthesis and evaluation of similar compounds revealed that modifications in the substituents on the phenyl ring significantly influenced anticancer activity. The study highlighted that compounds with more potent electrophilic centers showed enhanced cytotoxic effects against various cancer types .

Properties

IUPAC Name

[4-chloro-2-[(2,4-difluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O4S/c1-20(2)25(22,23)24-14-6-3-9(16)7-11(14)15(21)19-13-5-4-10(17)8-12(13)18/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVGPIABIGMCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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